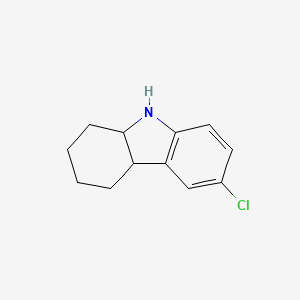
1H-Carbazole, 6-chloro-2,3,4,4a,9,9a-hexahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Carbazole, 6-chloro-2,3,4,4a,9,9a-hexahydro- is a chemical compound with a complex structure that includes a carbazole core modified with a chlorine atom and additional hydrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Carbazole, 6-chloro-2,3,4,4a,9,9a-hexahydro- typically involves multi-step organic reactions. One common method includes the hydrogenation of a precursor carbazole compound in the presence of a chlorine source. The reaction conditions often require specific catalysts and controlled environments to ensure the selective addition of hydrogen and chlorine atoms .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using specialized reactors. The use of high-pressure hydrogen gas and efficient catalysts can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1H-Carbazole, 6-chloro-2,3,4,4a,9,9a-hexahydro- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: Further hydrogenation can modify the compound’s structure.
Substitution: The chlorine atom can be replaced with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized carbazole compounds .
Scientific Research Applications
1H-Carbazole, 6-chloro-2,3,4,4a,9,9a-hexahydro- has several scientific research applications:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs) due to its favorable electronic properties.
Medicinal Chemistry: The compound’s structure allows for the exploration of its potential as a pharmacophore in drug design.
Material Science: It is investigated for its use in creating new materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 1H-Carbazole, 6-chloro-2,3,4,4a,9,9a-hexahydro- involves its interaction with specific molecular targets. In organic electronics, it functions as a donor unit, facilitating charge transfer processes. In medicinal applications, its mechanism may involve binding to biological targets, influencing cellular pathways and biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
9-(p-Tolyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole: Similar in structure but with a tolyl group instead of a chlorine atom.
6-Methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole: Contains a methyl group instead of chlorine.
Uniqueness
1H-Carbazole, 6-chloro-2,3,4,4a,9,9a-hexahydro- is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and electronic properties. This makes it particularly valuable in applications requiring specific electronic characteristics .
Properties
Molecular Formula |
C12H14ClN |
|---|---|
Molecular Weight |
207.70 g/mol |
IUPAC Name |
6-chloro-2,3,4,4a,9,9a-hexahydro-1H-carbazole |
InChI |
InChI=1S/C12H14ClN/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h5-7,9,11,14H,1-4H2 |
InChI Key |
AKHRDZSDAQFDQL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)C3=C(N2)C=CC(=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



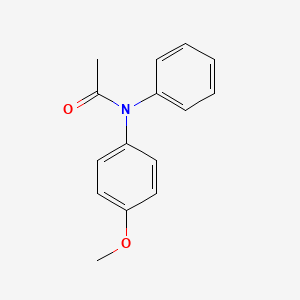

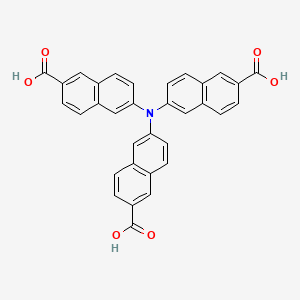
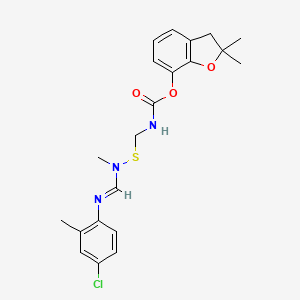
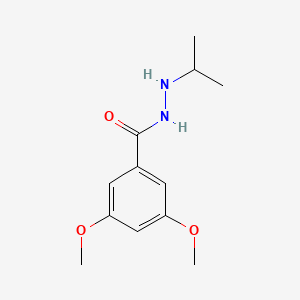
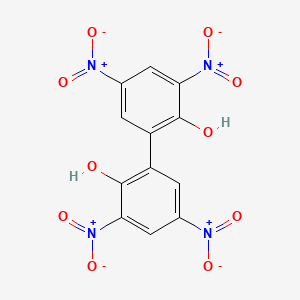
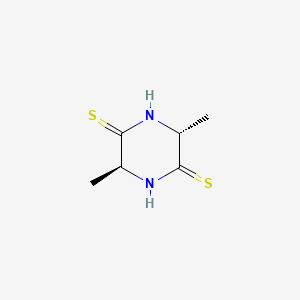
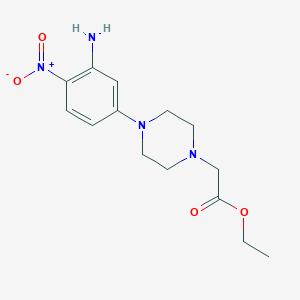
![1-[2-Hydroxy-4-(methoxymethoxy)phenyl]-3-phenylpropane-1,3-dione](/img/structure/B15342535.png)

![Zirconium,[(1R)-[1,1'-binaphthalene]-2,2'-diolato(2-)-kO2,kO'2][(1R)-[1,1'-biphenyl]-2,2'-diylbis[(1,2,3,4,5-h)-3,4-dimethyl-2,4-cyclopentadien-1-ylidene]]-](/img/structure/B15342545.png)
![3,3-Dimethyl-13-p-tolyl-2,3,4,13-tetrahydroindazolo[1,2-b]phthalazine-1,6,11-trione](/img/structure/B15342552.png)

